molecular formula C33H40O7S B10856979 [(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate

[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate

Cat. No.: B10856979
M. Wt: 580.7 g/mol
InChI Key: SPRBWBYDBAXLTG-VDTZSFEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

ASR-488 is synthesized starting from Withaferin A, a dietary compound known for its anti-cancer properties . The synthetic strategy involves protecting the hydroxyl group at the 4-position of Withaferin A with a thiophene-2-carbonyl functionality . The reaction is carried out in methylene chloride at 0°C with trimethylamine and 2-thiophenecarbonyl chloride .

Industrial Production Methods

The industrial production methods for ASR-488 are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ASR-488 undergoes various chemical reactions, including:

    Oxidation: ASR-488 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to reduced forms.

    Substitution: ASR-488 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ASR-488, each with potentially different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Withaferin A: The parent compound from which ASR-488 is synthesized. It also exhibits anti-cancer properties but has different molecular targets.

    Other CPEB1 Activators: Compounds that activate CPEB1 but may have different chemical structures and biological activities.

Uniqueness of ASR-488

ASR-488 is unique due to its specific structural modifications, which enhance its ability to activate CPEB1 and inhibit bladder cancer cell growth . The thiophene-2-carbonyl functionality at the 4-position of Withaferin A distinguishes ASR-488 from other similar compounds and contributes to its unique biological activity .

Properties

Molecular Formula

C33H40O7S

Molecular Weight

580.7 g/mol

IUPAC Name

[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate

InChI

InChI=1S/C33H40O7S/c1-17-14-24(38-29(36)20(17)16-34)18(2)21-7-8-22-19-15-28-33(40-28)27(39-30(37)25-6-5-13-41-25)10-9-26(35)32(33,4)23(19)11-12-31(21,22)3/h5-6,9-10,13,18-19,21-24,27-28,34H,7-8,11-12,14-16H2,1-4H3/t18-,19-,21+,22-,23-,24+,27-,28+,31+,32-,33+/m0/s1

InChI Key

SPRBWBYDBAXLTG-VDTZSFEMSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC(=O)C7=CC=CS7)C)O5)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CS7)C)O5)C)CO

Origin of Product

United States

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